1-[4-(3-chloro-2-thienyl)-6-methyl-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde
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Overview
Description
1-[4-(3-chloro-2-thienyl)-6-methyl-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde is a complex organic compound featuring a pyrrole ring substituted with a pyrimidine and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-chloro-2-thienyl)-6-methyl-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde typically involves multi-step organic reactions. . The reaction conditions often require the use of palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-chloro-2-thienyl)-6-methyl-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom on the thienyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 1-[4-(3-carboxy-2-thienyl)-6-methyl-2-pyrimidinyl]-1H-pyrrole-2-carboxylic acid.
Reduction: 1-[4-(3-chloro-2-thienyl)-6-methyl-2-pyrimidinyl]-1H-pyrrole-2-methanol.
Substitution: Various substituted thienyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(3-chloro-2-thienyl)-6-methyl-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-[4-(3-chloro-2-thienyl)-6-methyl-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds with a thiazole ring, which also exhibit diverse biological activities.
Thiophenes: Compounds containing a thiophene ring, known for their applications in medicinal chemistry and materials science.
Uniqueness
1-[4-(3-chloro-2-thienyl)-6-methyl-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
1-[4-(3-chlorothiophen-2-yl)-6-methylpyrimidin-2-yl]pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS/c1-9-7-12(13-11(15)4-6-20-13)17-14(16-9)18-5-2-3-10(18)8-19/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UULQZTTUHYJUQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=CC=C2C=O)C3=C(C=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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